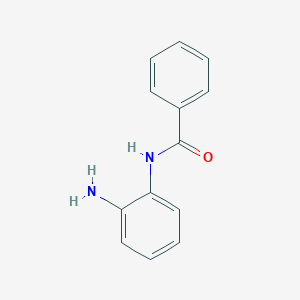

N-(2-aminophenyl)benzamide

Descripción general

Descripción

La N-(2-aminofenil)benzamida es un compuesto químico que ha despertado un interés significativo en los campos de la química medicinal y la investigación farmacéutica. Este compuesto es conocido por su función como inhibidor de las histona desacetilasas (HDAC), que son enzimas involucradas en la regulación de la expresión génica. La inhibición de las HDAC se ha relacionado con actividades antiproliferativas y antifibróticas, lo que convierte a la N-(2-aminofenil)benzamida en un candidato prometedor para aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Un método eficiente para sintetizar la N-(2-aminofenil)benzamida implica la reacción de 2-aminobenzamida con cloruro de benzoílo en condiciones básicas. Esta reacción generalmente requiere un solvente como diclorometano y una base como trietilamina para facilitar la formación del enlace amida .

Otro método implica el uso de isocianato de fenilo, que reacciona con la N-(2-aminofenil)benzamida para formar amidas secundarias. Este proceso implica una adición nucleofílica/intramolecular secuencial seguida de transamidación. La reacción se caracteriza por su economía atómica y practicidad, lo que la hace adecuada para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

La N-(2-aminofenil)benzamida experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones reductoras se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: La N-(2-aminofenil)benzamida puede participar en reacciones de sustitución nucleofílica, donde el grupo amino es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Agentes halogenantes como el cloruro de tionilo para convertir el grupo amino en un haluro.

Principales productos formados

Oxidación: Formación de los correspondientes derivados nitro o hidroxilo.

Reducción: Formación de derivados de amina.

Sustitución: Formación de benzamidas halogenadas.

Aplicaciones Científicas De Investigación

La N-(2-aminofenil)benzamida tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Actúa como un inhibidor de las HDAC, influyendo en la expresión génica y los procesos celulares.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como intermedio en la síntesis orgánica.

Mecanismo De Acción

El principal mecanismo de acción de la N-(2-aminofenil)benzamida involucra la inhibición de las enzimas HDAC de clase I, particularmente HDAC1 y HDAC2. Al unirse al sitio activo de estas enzimas, el compuesto previene la desacetilación de las proteínas histónicas, lo que lleva a una acumulación de histonas acetiladas. Esto da como resultado la relajación de la estructura de la cromatina y la posterior activación de la transcripción génica. Se ha demostrado que el compuesto reduce la expresión del ARN mensajero (ARNm) y la proteína del receptor del factor de crecimiento epidérmico (EGFR), lo que contribuye a sus efectos antiproliferativos .

Comparación Con Compuestos Similares

La N-(2-aminofenil)benzamida es única debido a su inhibición específica de las HDAC de clase I y sus actividades antiproliferativas y antifibróticas duales. Los compuestos similares incluyen:

Chidamida: Otro inhibidor de las HDAC de benzamida aprobado para el tratamiento del cáncer.

Vorinostat: Un inhibidor de las HDAC basado en ácido hidroxámico con una inhibición de las HDAC más amplia.

Romidepsin: Un inhibidor de las HDAC de péptido cíclico con potente actividad contra HDAC1 y HDAC2.

Estos compuestos comparten la característica común de la inhibición de las HDAC, pero difieren en sus estructuras químicas, especificidad y aplicaciones terapéuticas .

Actividad Biológica

N-(2-Aminophenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a histone deacetylase (HDAC) inhibitor and its associated anticancer properties. This article synthesizes diverse research findings, case studies, and experimental data to elucidate the biological activities of this compound.

Overview of Histone Deacetylases (HDACs)

Histone deacetylases are enzymes that remove acetyl groups from histones, leading to a more compact and transcriptionally inactive chromatin structure. Inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can reactivate silenced tumor suppressor genes and induce cell cycle arrest or apoptosis in cancer cells .

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, a series of fluorinated derivatives were synthesized, with one compound (24a) demonstrating potent HDAC inhibitory activity and significant antitumor efficacy in human cancer cell lines such as HCT-116, MCF-7, and A549 .

Table 1: Summary of Synthesized Derivatives and Their Activities

| Compound | Structure | HDAC Inhibition | Antitumor Efficacy | Cell Lines Tested |

|---|---|---|---|---|

| 24a | Fluorinated this compound | High | Significant | HCT-116, MCF-7, A549 |

| GOE1734 | 4-amino-N-(2'-aminophenyl)benzamide | Moderate | Effective | Various tumors |

Anticancer Properties

This compound and its derivatives have shown promising results in various preclinical studies:

- In Vitro Studies : Compounds have been reported to selectively inhibit the proliferation of human cancer cells while sparing normal cells. The mechanism involves the induction of hyperacetylation of histones, leading to cell cycle arrest .

- In Vivo Studies : In animal models, such as xenograft models with HCT-116 colon cancer cells, derivative 24a exhibited substantial antitumor effects. The compound was able to significantly reduce tumor growth compared to controls .

- Differential Activity : Research on GOE1734 indicated a notable differential antitumor activity depending on tumor growth rates. It was effective against slowly proliferating tumors but less effective against rapidly growing malignancies like Yoshida sarcoma .

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects primarily involves:

- Histone Acetylation : Inhibition of HDACs leads to hyperacetylation of histones, promoting transcriptional activation of tumor suppressor genes.

- Cell Cycle Arrest : Induction of cell cycle arrest at various phases has been documented, particularly G0/G1 phase arrest in certain cancer cell lines .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

- Study on GOE1734 : This compound was tested against methylnitrosourea-induced mammary adenocarcinoma in rats. Results showed significant tumor volume reduction with administered doses .

- Fluorinated Derivatives : The study demonstrated that certain fluorinated derivatives not only inhibited HDACs effectively but also enhanced apoptosis in treated cancer cells .

Propiedades

IUPAC Name |

N-(2-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDVMOUXHKTCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353948 | |

| Record name | N-(2-aminophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721-47-1 | |

| Record name | N-(2-aminophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminophenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-(2-aminophenyl)benzamide primarily known for in the scientific literature?

A1: this compound is a chemical scaffold often incorporated into molecules designed to inhibit histone deacetylases (HDACs) [, , , , ]. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones.

Q2: How does inhibiting HDACs relate to anticancer activity?

A2: Dysregulation of HDAC activity has been linked to the development and progression of cancer [, ]. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them promising anticancer agents [, , , ].

Q3: Which HDAC isoforms does this compound typically target?

A3: this compound derivatives have been reported to exhibit varying degrees of selectivity for different HDAC isoforms. Some show selectivity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3 [, , , ], while others demonstrate broader inhibitory activity across multiple isoforms [].

Q4: What are the structural features of this compound important for HDAC inhibition?

A4: The this compound moiety itself acts as a zinc-binding group, which is essential for chelating the zinc ion in the catalytic site of HDACs [, ]. Modifications to the benzamide ring, such as the addition of capping groups, can significantly impact potency and selectivity for different HDAC isoforms [, , ].

Q5: Can you give examples of modifications to the this compound structure that influence HDAC inhibition?

A5: Studies have shown that incorporating heterocyclic capping groups, like oxazolines, thiazolines, and imidazolines, can increase potency and selectivity towards specific HDAC isoforms [, ]. Other modifications, such as introducing substituents on the benzamide ring, have also been explored for optimizing HDAC inhibitory activity [].

Q6: How do this compound-based HDAC inhibitors affect cancer cells at the cellular level?

A6: These inhibitors can induce histone H3K9 acetylation [, ], downregulate the expression of proteins like cyclin E [], and impact EGFR mRNA and protein levels [] in cancer cells.

Q7: How do structural modifications to the this compound scaffold impact its anticancer activity?

A7: Researchers have investigated the structure-activity relationship (SAR) of this compound extensively [, ]. Modifications to the core structure, such as adding substituents or changing the size and nature of capping groups, can significantly influence the compound's potency, selectivity for HDAC isoforms, and ultimately, its anticancer activity.

Q8: Can you provide specific examples of how SAR studies have guided the development of more potent this compound-based HDAC inhibitors?

A8: Introducing a chiral oxazoline capping group led to the development of a highly potent and selective HDAC3 inhibitor []. Similarly, adding a 4-acetylamino group to the benzamide ring resulted in Acetyldinaline, a compound with significant antileukemic activity and improved therapeutic index compared to its parent compound [, , ].

Q9: How have computational chemistry approaches been utilized in the study of this compound derivatives?

A9: Computational methods, like molecular docking [, , ] and QSAR modeling [, ], have proven valuable in understanding the interactions of this compound derivatives with HDACs and predicting their activity. These approaches provide insights into the binding modes, structural features crucial for activity, and guide the design of novel and more potent inhibitors.

Q10: What in vitro models have been used to assess the anticancer activity of this compound derivatives?

A10: Various human cancer cell lines, including MCF-7, A549, DU145, HCT116 [], Jurkat, HeLa [], U937, PC-3 [], and SW707 [], have been utilized to investigate the antiproliferative effects of these compounds.

Q11: What in vivo models have been employed to evaluate the anticancer efficacy of this compound-based compounds?

A11: Animal models, such as rats with implanted osteosarcoma, methylnitrosourea-induced mammary carcinoma, acetoxymethyl-methylnitrosamine-induced colorectal adenocarcinoma [], and the Brown Norway acute myelocytic leukemia (BNML) model [, , ], have been used to study the in vivo efficacy and toxicity of these compounds.

Q12: Has the development of resistance to this compound derivatives been observed?

A12: Yes, in the BNML rat model, researchers observed the development of resistance to Acetyldinaline after repeated administrations []. This highlights the importance of understanding resistance mechanisms and exploring strategies to overcome them.

Q13: Are there other potential therapeutic applications for this compound derivatives besides cancer?

A13: Yes, one study explored the potential of a novel HDAC inhibitor, K-183, containing the this compound moiety, in a rat model of cardiac hypertrophy []. While K-183 did not prevent hypertrophy, it showed some beneficial effects on heart function. This suggests that further exploration of these compounds for other diseases influenced by HDAC activity is warranted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.